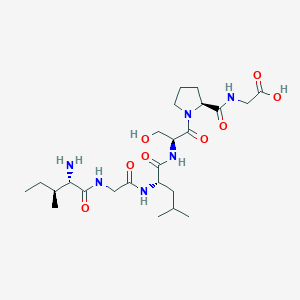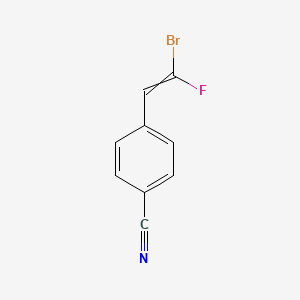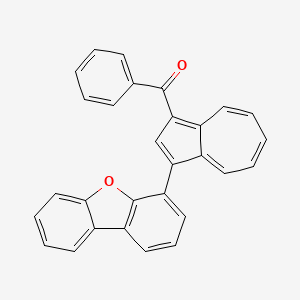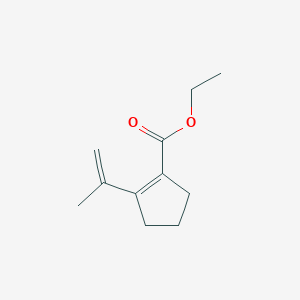
Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C12H18O2 It is a cyclopentene derivative with an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Material: 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylic acid
Reagent: Ethanol
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Conditions: Reflux for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-(prop-1-en-2-yl)cyclopent-1-ene-1-carboxylate can be compared with other similar compounds, such as:
1-(prop-1-en-2-yl)cyclohex-1-ene: A structurally similar compound with a cyclohexene ring instead of a cyclopentene ring.
3-(prop-1-en-2-yl)azetidin-2-one: A compound with a different ring structure but similar functional groups.
Propriétés
Numéro CAS |
918403-63-1 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
ethyl 2-prop-1-en-2-ylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-4-13-11(12)10-7-5-6-9(10)8(2)3/h2,4-7H2,1,3H3 |
Clé InChI |
RQYRTQJCILRNGQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CCC1)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



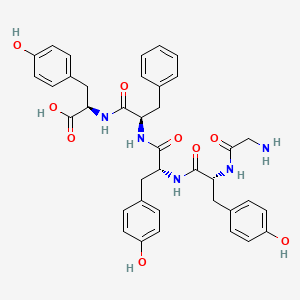
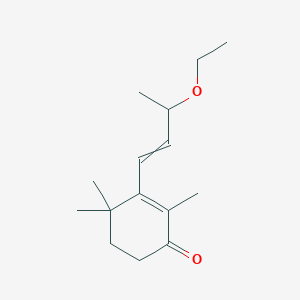
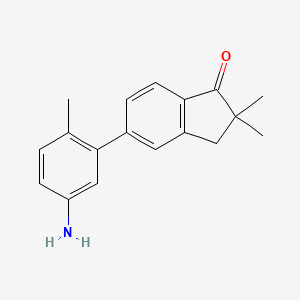
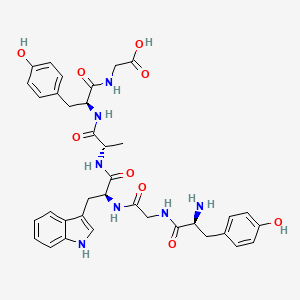

![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)


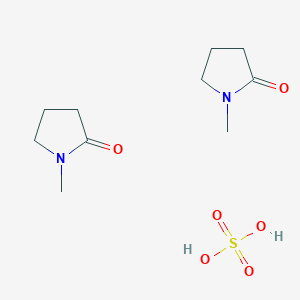
![[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane](/img/structure/B15170335.png)
